5-dibenzo[b,d]furan-2-yl-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-dibenzo[b,d]furan-2-yl-3-(4-fluoroanilino)-1-(4-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of dibenzo[b,d]furan and pyrrol-2-one structures, along with fluorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-dibenzo[b,d]furan-2-yl-3-(4-fluoroanilino)-1-(4-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the dibenzo[b,d]furan core, which can be synthesized through the cyclization of biphenyl derivatives. The introduction of the pyrrol-2-one moiety can be achieved through a condensation reaction with appropriate aniline derivatives under acidic or basic conditions. The fluorinated phenyl groups are usually introduced via nucleophilic aromatic substitution reactions using fluorinated anilines.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-dibenzo[b,d]furan-2-yl-3-(4-fluoroanilino)-1-(4-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5-dibenzo[b,d]furan-2-yl-3-(4-fluoroanilino)-1-(4-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-dibenzo[b,d]furan-2-yl-3-(4-fluoroanilino)-1-(4-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of fluorinated phenyl groups enhances its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan derivatives: Compounds with similar dibenzo[b,d]furan cores but different substituents.
Fluorinated anilines: Compounds with fluorinated phenyl groups and various functional groups.
Pyrrol-2-one derivatives: Compounds with pyrrol-2-one cores and different substituents.
Uniqueness
5-dibenzo[b,d]furan-2-yl-3-(4-fluoroanilino)-1-(4-fluorophenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of structural features, including the dibenzo[b,d]furan core, fluorinated phenyl groups, and pyrrol-2-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H18F2N2O2 |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
2-dibenzofuran-2-yl-4-(4-fluoroanilino)-1-(4-fluorophenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H18F2N2O2/c29-18-6-10-20(11-7-18)31-24-16-25(32(28(24)33)21-12-8-19(30)9-13-21)17-5-14-27-23(15-17)22-3-1-2-4-26(22)34-27/h1-16,25,31H |
InChI Key |
KPNSHUAUBZHNPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C4C=C(C(=O)N4C5=CC=C(C=C5)F)NC6=CC=C(C=C6)F |
Origin of Product |
United States |
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